N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide
Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide is a synthetic organic compound characterized by a piperidine core substituted with a benzofuran-2-carbonyl group at the 1-position and a 2,5-dichlorobenzamide moiety linked via a methylene bridge at the 4-position.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c23-16-5-6-18(24)17(12-16)21(27)25-13-14-7-9-26(10-8-14)22(28)20-11-15-3-1-2-4-19(15)29-20/h1-6,11-12,14H,7-10,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQELZRSPQFDVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide typically involves multiple steps:
Formation of Benzofuran-2-carbonyl Chloride: This step involves the reaction of benzofuran with thionyl chloride to form benzofuran-2-carbonyl chloride.
Piperidine Derivative Formation: The piperidine ring is introduced by reacting piperidine with the benzofuran-2-carbonyl chloride under basic conditions to form the intermediate compound.
Coupling Reaction: The intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzamide group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Benzofuran-2-ylmethanol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the dichlorobenzamide group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Core Modifications
- Target Compound : Incorporates a benzofuran-2-carbonyl group and a dichlorobenzamide, creating a bulkier, more lipophilic structure.
- Fentanyl Analogs (e.g., 2'-Fluoroortho-fluorofentanyl and 4'-Methyl acetyl fentanyl ) : Feature phenethyl or substituted phenethyl groups attached to the piperidine nitrogen, with additional aromatic rings (e.g., fluorophenyl) and shorter acyl chains (e.g., propionamide or acetamide).
Implications for Activity
- The benzofuran and dichlorobenzamide groups in the target compound likely alter receptor binding compared to fentanyl analogs, which prioritize compact aromatic systems for µ-opioid receptor (MOR) agonism.
- The dichlorobenzamide’s halogen atoms may enhance binding to targets with hydrophobic pockets or halogen-bond-accepting residues, diverging from the opioid receptor focus of fentanyl derivatives.
Pharmacological and Regulatory Profiles
Table 1: Comparative Analysis of Key Features
Mechanistic Insights
- Fentanyl Analogs: Bind MOR via critical interactions between the anilino phenyl group, piperidine nitrogen, and receptor residues. Fluorine substitutions enhance lipid solubility and potency .
- Target Compound: The absence of an anilino group and the presence of benzofuran likely preclude MOR affinity. Instead, the dichlorobenzamide may target enzymes (e.g., kinases) or non-opioid receptors.
Pharmacokinetic Considerations
- Metabolic Stability : Halogenated aromatic systems may slow hepatic metabolism, contrasting with fentanyl analogs’ rapid clearance due to ester/amide hydrolysis.
Biological Activity
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound contains a benzofuran moiety, a piperidine ring, and an amide bond, which are often associated with various therapeutic effects. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 426.36 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.36 g/mol |
| Structural Features | Benzofuran, Piperidine, Amide |
| CAS Number | 1235155-28-8 |
The biological activity of this compound is likely mediated through its interaction with specific biological targets. The compound may act on various receptors or enzymes due to its structural complexity. Potential mechanisms include:
- Enzyme Inhibition : The amide bond may facilitate interactions with enzyme active sites.
- Receptor Modulation : The benzofuran moiety could interact with G-protein coupled receptors (GPCRs), influencing signaling pathways.
- Antioxidant Activity : The dichlorobenzamide structure may contribute to free radical scavenging properties.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Properties
Studies have shown that benzofuran derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- Case Study : A related compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) through apoptosis induction and cell cycle arrest.
Antimicrobial Effects
Compounds featuring piperidine and benzofuran moieties have been reported to possess antimicrobial properties:
- Case Study : A similar benzofuran-based compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.
Neuroprotective Activity
The structure suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems:
- Case Study : Compounds with similar scaffolds have shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress.
Safety and Toxicology
While specific toxicological data for this compound is limited, the safety profile can be inferred from related compounds:
- General Findings : Many benzofuran derivatives exhibit low toxicity in preliminary studies, with minimal adverse effects observed in animal models.
Q & A
Q. What are the critical synthetic steps and characterization methods for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dichlorobenzamide?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Coupling of benzofuran-2-carbonyl chloride with piperidin-4-ylmethylamine under anhydrous conditions (e.g., THF, 0–5°C, triethylamine as base) to form the piperidine intermediate .
- Step 2 : Reaction of the intermediate with 2,5-dichlorobenzoyl chloride in dichloromethane, using DMAP as a catalyst .
- Pitfalls : Moisture sensitivity of acyl chlorides requires inert atmospheres; incomplete coupling can lead to byproducts.
- Characterization :
| Technique | Parameters | Purpose | Reference |
|---|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d₆ | Confirm benzofuran and dichlorophenyl proton environments | |
| LC-MS | ESI+, m/z 450–500 | Verify molecular ion peak and fragmentation patterns | |
| HPLC | C18 column, acetonitrile/water gradient | Assess purity (>95%) |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact due to acute toxicity risks .
- Ventilation : Use fume hoods to avoid inhalation of aerosols; local exhaust ventilation is critical during synthesis .
- Spill Management : Absorb with inert material (e.g., vermiculite), avoid dust generation, and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the piperidine-benzofuran intermediate?
- Methodological Answer :
- Solvent Selection : Replace THF with DMF to enhance solubility of polar intermediates, reducing side reactions .
- Catalyst Screening : Test alternatives to DMAP (e.g., HOBt/EDC) for milder activation of carboxylic acids .
- Temperature Control : Gradual warming (0°C → RT) minimizes exothermic side reactions during acylation .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediate formation and adjust stoichiometry dynamically .
Q. How can discrepancies between theoretical and observed mass spectrometry data be resolved?
- Methodological Answer :
- High-Resolution MS (HRMS) : Confirm exact mass (e.g., m/z 487.0721 for C₂₂H₁₉Cl₂N₂O₃) to distinguish isotopic clusters from adducts .
- Fragmentation Analysis : Compare MS/MS patterns with computational tools (e.g., Mass Frontier) to identify unexpected cleavages (e.g., piperidine ring opening) .
- Sample Preparation : Avoid sodium/potassium adducts by using ammonium acetate buffers in ESI-MS .
Q. What strategies mitigate decomposition of the compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Use amber vials under argon at –20°C to prevent photodegradation and hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., benzofuran ring oxidation) .
- Lyophilization : For aqueous solutions, lyophilize and store as a stable powder .
Q. How does the steric environment of the piperidin-4-ylmethyl group influence biological activity?
- Methodological Answer :
- Conformational Analysis : Use NOESY NMR to study spatial proximity between the piperidine and benzamide moieties .
- Molecular Docking : Compare binding affinities of analogs (e.g., piperidin-3-yl vs. 4-yl derivatives) with target proteins (e.g., kinases) using AutoDock Vina .
- SAR Studies : Synthesize analogs with bulkier substituents (e.g., cyclohexylmethyl) to assess steric effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
